molecular formula C11H15NO2 B2682585 Ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate CAS No. 2104220-54-2

Ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate

Cat. No. B2682585
CAS RN: 2104220-54-2
M. Wt: 193.246
InChI Key: ZLHQZYHJCOVOAG-UHFFFAOYSA-N
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Description

“Ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate” is a chemical compound with the CAS Number: 2104220-54-2 . It has a molecular weight of 193.25 .


Molecular Structure Analysis

The molecular structure of “Ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate” can be found in the referenced sources .


Physical And Chemical Properties Analysis

“Ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Annulation Synthesis

Zhu, Lan, and Kwon (2003) explored the use of ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, yielding tetrahydropyridine derivatives with complete regioselectivity. This study showcases the potential of ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate in synthetic chemistry for the production of complex organic compounds (Zhu, Lan & Kwon, 2003).

Synthesis of Diketopyrrolopyrrole (DPP) Pigments

Morton et al. (2005) described the synthesis of diketopyrrolopyrrole pigments using ethyl 2-aryl-4,5-dihydro-5-oxopyrrole-3-carboxylates. This research highlights the role of ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate derivatives in the production of novel pigment compounds (Morton et al., 2005).

Anti-inflammatory Applications

Attallah et al. (2017) investigated the anti-inflammatory activity of a novel pyrrolizine derivative, highlighting its potential as an anti-inflammatory agent. This study shows the application of ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate in medicinal chemistry (Attallah et al., 2017).

Antibacterial Activity

Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, discovering antibacterial activity in one of the compounds. This demonstrates the compound's potential in developing new antibacterial agents (Toja et al., 1986).

Antimalarial Activities

Ningsanont et al. (2003) evaluated derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate for antimalarial activities, further highlighting the potential of this compound in the development of antimalarial drugs (Ningsanont et al., 2003).

Industrial Applications

Dohare et al. (2017) investigated the use of ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate as a corrosion inhibitor for mild steel, indicating the compound's applicability in industrial processes (Dohare et al., 2017).

Safety and Hazards

The compound has been classified under GHS07 and the signal word for it is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) .

properties

IUPAC Name

ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)10-8(2)7-9-5-4-6-12(9)10/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHQZYHJCOVOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C2N1CCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate

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